6-Chloro-5-fluoropyrimidin-4-amine

Synthetic methodology Process chemistry Halogenated pyrimidine synthesis

Researchers targeting irreversible BTK or VEGFR2 kinase inhibitors often face supply bottlenecks for the precise 6-Cl/5-F/4-NH₂ pyrimidine scaffold required for patent-protected pharmacophores. 6-Chloro-5-fluoropyrimidin-4-amine resolves this with its unique regiospecific substitution pattern, providing a ready-to-functionalize intermediate for Cys481 covalent engagement and MNK1/MNK2 inhibitor programs. • Delivers sub-100 nM cellular EGFR potency (L858R mutant: 53 nM) and nanomolar anti-angiogenic activity (10-100 nM in HUVEC). • Eliminates additional amination steps vs. 4,6-dichloro alternatives, improving regioselectivity and yield. • Supplied as ≥97% pure crystalline solid with documented batch-to-batch consistency for reliable scale-up.

Molecular Formula C4H3ClFN3
Molecular Weight 147.54 g/mol
CAS No. 851984-15-1
Cat. No. B1523391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-fluoropyrimidin-4-amine
CAS851984-15-1
Molecular FormulaC4H3ClFN3
Molecular Weight147.54 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)F)N
InChIInChI=1S/C4H3ClFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)
InChIKeyFEIFDRDCVMVUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-fluoropyrimidin-4-amine: Specifications & Core Properties


6-Chloro-5-fluoropyrimidin-4-amine (CAS 851984-15-1) is a halogenated pyrimidine derivative with the molecular formula C₄H₃ClFN₃ and a molecular weight of 147.54 g/mol [1]. This compound is characterized by the simultaneous presence of chloro at position 6, fluoro at position 5, and an amino group at position 4 of the pyrimidine ring . The strategic positioning of both chlorine and fluorine substituents on the electron-deficient pyrimidine core confers distinct electronic and steric properties that make this scaffold particularly valuable as a versatile intermediate for the synthesis of kinase inhibitors, anti-angiogenic agents, and antiviral compounds . Commercially, the compound is routinely supplied as a white to off-white crystalline solid with standard purity of 97% (typical supplier specification), a melting point of 112–115°C, and a calculated LogP of approximately 0.9–1.53, indicating moderate lipophilicity suitable for further medicinal chemistry elaboration [2].

6-Chloro-5-fluoropyrimidin-4-amine: Interchangeability Limitations


Generic substitution of 6-chloro-5-fluoropyrimidin-4-amine with other pyrimidine analogs is not feasible without compromising synthetic utility and downstream biological performance. The compound possesses a unique and regiospecific pattern of reactive handles: a nucleophilic 4-amino group, an electrophilic 6-chloro substituent amenable to SNAr displacement, and a 5-fluoro group that modulates electronic density, metabolic stability, and hydrogen-bonding interactions [1]. Replacing this compound with a non-fluorinated analog (e.g., 4-amino-6-chloropyrimidine) eliminates the electron-withdrawing and lipophilicity-enhancing effects of fluorine, which have been demonstrated to critically influence kinase inhibitor potency and selectivity [2]. Conversely, substituting with the dichloro precursor (4,6-dichloro-5-fluoropyrimidine) forfeits the pre-installed amino group, necessitating an additional amination step with reduced regioselectivity and yield . The precise 6-Cl/5-F/4-NH₂ substitution pattern is not merely convenient but has been explicitly utilized as a privileged pharmacophore in multiple patent families covering Bruton's tyrosine kinase (BTK) inhibitors, Raf kinase inhibitors, and MNK1/MNK2 inhibitors . The evidence detailed in Section 3 quantitatively demonstrates that deviations from this exact scaffold result in measurable decreases in synthetic yield, target potency, or functional selectivity.

6-Chloro-5-fluoropyrimidin-4-amine: Comparative Evidence for R&D Selection


Synthetic Efficiency: Regioselective Amination vs. Dichloropyrimidines

6-Chloro-5-fluoropyrimidin-4-amine is synthesized from 4,6-dichloro-5-fluoropyrimidine via regioselective nucleophilic aromatic substitution with ammonium hydroxide, achieving an isolated yield of 89% . This synthetic efficiency is notably higher than analogous aminations of other dihalogenated pyrimidines (e.g., 2,4-dichloropyrimidine with ammonia typically yields 70–75% under similar conditions) and avoids the formation of regioisomeric diamino byproducts due to the specific activation imparted by the 5-fluoro substituent on the 4-position electrophilicity [1].

Synthetic methodology Process chemistry Halogenated pyrimidine synthesis

Antifungal Potency: Voriconazole Intermediate Differentiation

6-Chloro-5-fluoropyrimidin-4-amine serves as the key precursor to 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine (CAS 188416-28-6), which is the established reference standard and critical intermediate for the synthesis of Voriconazole . Voriconazole, the clinical drug derived from this intermediate, demonstrates MIC₉₀ values of 0.5 μg/mL against Aspergillus fumigatus, representing an 8-fold improvement over fluconazole (MIC₉₀ >64 μg/mL) and a 2-fold improvement over itraconazole (MIC₉₀ 1.0 μg/mL) [1].

Antifungal agents Triazole antifungals Voriconazole synthesis

Anti-Angiogenic Potency: BRN-250 vs. BRN-103

The derivative 2-{1-[1-(6-chloro-5-fluoropyrimidin-4-yl)ethyl]piperidin-4-ylamino}-N-(3-chlorophenyl)pyridine-3-carboxamide (BRN-250), which incorporates the 6-chloro-5-fluoropyrimidin-4-amine scaffold as its core heterocycle, significantly inhibits human umbilical vascular endothelial cell (HUVEC) proliferation, migration, tube formation, and microvessel growth at concentrations of 10–100 nM [1]. This represents a substantial potency improvement over the lead compound BRN-103, which lacked the 6-chloro-5-fluoropyrimidin-4-yl moiety and showed only modest anti-angiogenic activity [2].

Angiogenesis inhibition VEGFR2 Cancer therapeutics

Kinase Inhibitor Scaffold: BTK vs. 2-Chloropyrimidine Analogs

Compounds containing the 6-chloro-5-fluoropyrimidin-4-amine scaffold are disclosed in patent literature as exhibiting desirable characteristics as Bruton's tyrosine kinase (BTK) inhibitors . SAR studies within these patents demonstrate that the 6-Cl/5-F substitution pattern provides superior kinase inhibitory activity compared to 2-chloropyrimidine analogs, which show reduced cellular potency in B-cell receptor signaling assays [1]. The chlorine at position 6 serves as an electrophilic handle for covalent engagement with cysteine residues in the kinase active site (e.g., Cys481 in BTK), while the fluorine at position 5 enhances metabolic stability and modulates binding conformation [2].

BTK inhibitors Kinase inhibitor design Covalent inhibitors

EGFR Inhibitor Potency: Wild-Type and Mutant Comparison

Derivatives incorporating the 6-chloro-5-fluoropyrimidin-4-yl scaffold demonstrate potent EGFR inhibition with IC₅₀ values of 2.9 nM against recombinant human EGFR (baculovirus expression system, fluorescence-based assay) and 87 nM against wild-type EGFR expressed in BaF/3 cells [1]. Against the clinically relevant L858R mutant, the IC₅₀ is 53 nM in BaF/3 cell growth inhibition assays [2]. In contrast, non-fluorinated pyrimidine analogs typically exhibit IC₅₀ values >500 nM against wild-type EGFR in comparable cellular assays, representing at least a 5-fold potency reduction [3].

EGFR inhibitors Tyrosine kinase inhibitors Non-small cell lung cancer

6-Chloro-5-fluoropyrimidin-4-amine: Priority Application Scenarios


Voriconazole and Second-Generation Triazole Antifungals

This compound is the essential starting material for synthesizing 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine, the key intermediate in Voriconazole production. Procurement is mandatory for any program developing triazole antifungals that require enhanced activity against fluconazole-resistant Aspergillus species [1].

Covalent BTK Inhibitors Targeting Cys481

The 6-chloro substituent serves as a critical electrophilic warhead for covalent engagement with Cys481 in BTK. This scaffold is explicitly claimed in patent families covering irreversible BTK inhibitors and provides superior cellular potency compared to 2-chloropyrimidine alternatives [1].

VEGFR2-Targeted Anti-Angiogenic Drug Discovery

As demonstrated by BRN-250, the 6-chloro-5-fluoropyrimidin-4-yl moiety confers nanomolar anti-angiogenic activity (10–100 nM) in HUVEC functional assays. This scaffold should be prioritized over non-fluorinated pyrimidines for VEGFR2-targeted cancer therapeutics [1].

EGFR Inhibitor Optimization: Wild-Type & L858R NSCLC

Derivatives of this scaffold achieve sub-100 nM IC₅₀ against both wild-type (87 nM) and L858R mutant (53 nM) EGFR in cellular assays, with 2.9 nM potency against recombinant enzyme. The 5-fluoro substitution is essential for maintaining this potency profile [1].

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